molecular formula C10H15O2- B1236046 3,7-Dimethylocta-2,6-dienoate

3,7-Dimethylocta-2,6-dienoate

Cat. No.: B1236046
M. Wt: 167.22 g/mol
InChI Key: ZHYZQXUYZJNEHD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylocta-2,6-dienoate is an organic compound belonging to the class of acyclic monoterpenoids It is characterized by its molecular formula C10H16O2 and is known for its presence in various natural sources, including essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dienoate typically involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with an alcohol, such as ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,7-dimethylocta-2,6-dienoic acid or 3,7-dimethylocta-2,6-dienal.

    Reduction: Formation of 3,7-dimethylocta-2,6-dienol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienoate involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes such as cyclooxygenase (COX) and phospholipase A2 (PLA2). These enzymes play a crucial role in the inflammatory response by producing pro-inflammatory mediators. By inhibiting these enzymes, this compound can reduce inflammation and associated symptoms.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: An alcohol with a similar structure, known for its use in fragrances and flavors.

    Nerol: Another isomer of geraniol, also used in the fragrance industry.

    Citral: A mixture of two isomers, geranial and neral, used in the production of vitamin A and as a flavoring agent.

Uniqueness

3,7-Dimethylocta-2,6-dienoate is unique due to its ester functional group, which imparts different chemical properties compared to its alcohol counterparts like geraniol and nerol. This ester group allows for a wider range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C10H15O2-

Molecular Weight

167.22 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1

InChI Key

ZHYZQXUYZJNEHD-UHFFFAOYSA-M

SMILES

CC(=CCCC(=CC(=O)[O-])C)C

Canonical SMILES

CC(=CCCC(=CC(=O)[O-])C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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